molecular formula C22H35ClN2O2 B12753360 Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- CAS No. 130533-46-9

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans-

Cat. No.: B12753360
CAS No.: 130533-46-9
M. Wt: 395.0 g/mol
InChI Key: BGTLPCALWFINMA-CMXBXVFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure It features a carbamic acid ester linked to a cyclohexyl group, which is further substituted with a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common method starts with the preparation of the carbamic acid ester by reacting 2,4,6-trimethylphenyl isocyanate with cyclohexanol under controlled conditions. The resulting intermediate is then reacted with 1-piperidinylmethyl chloride in the presence of a base to form the final product. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester
  • Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride

Uniqueness

The uniqueness of carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, monohydrochloride, trans- lies in its specific structural configuration and the presence of the piperidinylmethyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

130533-46-9

Molecular Formula

C22H35ClN2O2

Molecular Weight

395.0 g/mol

IUPAC Name

[(1R,2S)-2-(piperidin-1-ylmethyl)cyclohexyl] N-(2,4,6-trimethylphenyl)carbamate;hydrochloride

InChI

InChI=1S/C22H34N2O2.ClH/c1-16-13-17(2)21(18(3)14-16)23-22(25)26-20-10-6-5-9-19(20)15-24-11-7-4-8-12-24;/h13-14,19-20H,4-12,15H2,1-3H3,(H,23,25);1H/t19-,20+;/m0./s1

InChI Key

BGTLPCALWFINMA-CMXBXVFLSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)O[C@@H]2CCCC[C@H]2CN3CCCCC3)C.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)OC2CCCCC2CN3CCCCC3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.